

Lometrexol Hydrate: A Technical Guide to a

Potent GARFT Inhibitor

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Compound of Interest		
Compound Name:	Lometrexol hydrate	
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Abstract

Lometrexol, also known as 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), is a potent, second-generation antifolate antimetabolite.[1] As a folate analog, its primary mechanism of action is the tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[2] This inhibition leads to the depletion of intracellular purine pools, subsequently arresting DNA synthesis and inducing cell death, primarily in rapidly proliferating cancer cells.[1][3][4] This technical guide provides an indepth overview of **Lometrexol hydrate**, including its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Introduction to Lometrexol and Antifolate Therapy

Antifolates represent one of the earliest classes of antimetabolite anticancer agents. They function by interfering with the metabolic pathways dependent on folic acid, which is essential for the synthesis of nucleotides required for DNA replication and cell division. The first clinically successful antifolate, methotrexate (MTX), primarily targets dihydrofolate reductase (DHFR). While effective, this led to the rational design of new antifolates that target other key enzymes in folate metabolism, such as thymidylate synthase and the enzymes of the de novo purine synthesis pathway.



Lometrexol emerged from these efforts as a specific inhibitor of GARFT. Its development was a significant step forward, offering a targeted approach to disrupt purine synthesis, a pathway crucial for the growth of many tumors. Unlike MTX, which has a broad range of effects, Lometrexol's specificity for GARFT provided a new tool for cancer therapy, particularly for tumors refractory to other treatments.

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

The synthesis of purine nucleotides can occur through two main pathways: the de novo pathway, which builds purines from simple precursors, and the salvage pathway, which recycles pre-existing bases. Rapidly dividing cancer cells are often highly dependent on the de novo pathway to meet their high demand for nucleotides.

Glycinamide ribonucleotide formyltransferase (GARFT), also known as GART, is a tetrahydrofolate-dependent enzyme that catalyzes the third step in the de novo purine biosynthesis pathway. This step involves the formylation of glycineamide ribonucleotide (GAR) to produce phosphoribosyl-N-formylglycineamide (fGAR), using 10-formyltetrahydrofolate as the formyl donor. This reaction is a critical control point in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Lometrexol, as a structural analog of folate, acts as a potent competitive inhibitor of GARFT. By binding tightly to the enzyme, it blocks the formylation step, leading to a rapid and sustained depletion of intracellular purine ribonucleotides. This purine depletion has several downstream consequences:

- Inhibition of DNA and RNA Synthesis: A lack of AMP and GMP precursors halts the synthesis
 of nucleic acids.
- Cell Cycle Arrest: Cells are arrested in the S phase of the cell cycle, as they are unable to complete DNA replication.
- Induction of Apoptosis: The sustained metabolic stress and inability to proliferate trigger programmed cell death.



Notably, Lometrexol does not induce detectable levels of DNA strand breaks, suggesting that the cellular response is triggered by purine depletion itself. In addition to its primary target, Lometrexol has also been identified as a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).



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Fig 1. Lometrexol inhibits the GARFT-catalyzed formylation step in purine synthesis.

Quantitative Pharmacological Data

The potency of Lometrexol has been quantified in various preclinical studies. The tables below summarize key inhibitory and cytotoxic concentrations.

Parameter	Cell Line	Value	Reference
IC50	CCRF-CEM (Human T-lymphoblast leukemia)	2.9 nM	
Growth Inhibition	L1210 (Murine leukemia)	1-30 μM (Rapid & Complete)	

Table 1: Cytotoxicity of Lometrexol in Cancer Cell Lines



Compound	Target Enzyme	K _i Value	Potency Comparison	Reference
Lometrexol	GARFT	~58.5 nM*	-	
LY309887	GARFT	6.5 nM	9-fold more potent than Lometrexol	_

Table 2: Enzyme Inhibition Constants (K_i) against GARFT *Note: K_i for Lometrexol is calculated based on the provided data that LY309887 is 9-fold more potent.

Experimental Protocols & Methodologies

This section details common experimental protocols used to characterize the activity of Lometrexol.

GARFT Enzyme Inhibition Assay

This assay measures the ability of Lometrexol to inhibit the enzymatic activity of purified GARFT.

Objective: To determine the K_i of Lometrexol for GARFT.

Principle: The assay spectrophotometrically measures the conversion of the cofactor 10-formyl-5,8-dideazafolate (10-formyl-DDAF) to 5,8-dideazafolate (DDAF) in the presence of the substrate GAR. The rate of this reaction is monitored in the presence of varying concentrations of Lometrexol.

Materials:

- Purified recombinant human GARFT enzyme
- Glycinamide Ribonucleotide (GAR) substrate
- 10-formyl-5,8-dideazafolate (cofactor)
- Lometrexol hydrate



- Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing KCl and MgCl₂)
- Spectrophotometer capable of reading in the UV range (e.g., 295 nm)

Procedure:

- Prepare a series of dilutions of Lometrexol hydrate in the assay buffer.
- In a UV-transparent microplate, add the assay buffer, a fixed concentration of GARFT enzyme, and the various concentrations of Lometrexol.
- Initiate the reaction by adding the GAR substrate and the 10-formyl-DDAF cofactor.
- Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time. This change corresponds to the formation of DDAF.
- Calculate the initial reaction rates (V₀) for each Lometrexol concentration.
- Plot the reaction rates against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation or other appropriate models to determine the IC₅₀ and subsequently calculate the K_i value.

Cell-Based Cytotoxicity Assay (Clonogenic Assay)

This assay assesses the long-term effect of Lometrexol on the ability of single cells to proliferate and form colonies.

Objective: To determine the IC₅₀ of Lometrexol in a specific cancer cell line.

Procedure:

- Harvest cancer cells (e.g., CCRF-CEM, A549) during their exponential growth phase.
- Plate a low density of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of Lometrexol concentrations for a defined period (e.g., 24 hours).



- Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
- Incubate the plates for 7-14 days, allowing viable cells to form colonies.
- Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
- Count the number of colonies (typically >50 cells) in each well.
- Calculate the surviving fraction for each treatment group relative to the untreated control.
- Plot the surviving fraction against the Lometrexol concentration and determine the IC₅₀ (the concentration that inhibits colony formation by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Lometrexol on cell cycle distribution.

Objective: To demonstrate Lometrexol-induced S-phase arrest.

Procedure:

- Culture cells (e.g., murine leukemia L1210) and treat them with a specific concentration of Lometrexol (e.g., 1 μM) for various time points (e.g., 0, 8, 24 hours).
- Harvest the cells by trypsinization and wash with cold PBS.
- Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
- On the day of analysis, wash the cells to remove the ethanol.
- Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

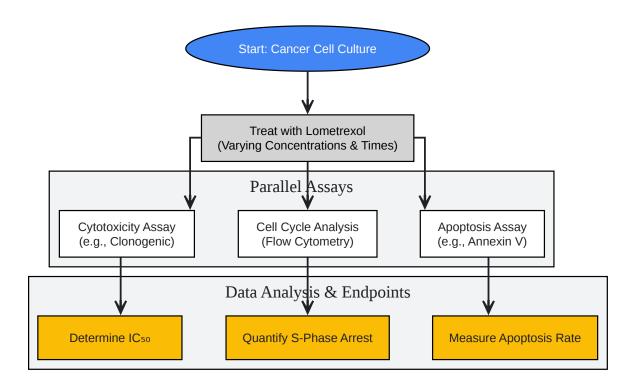


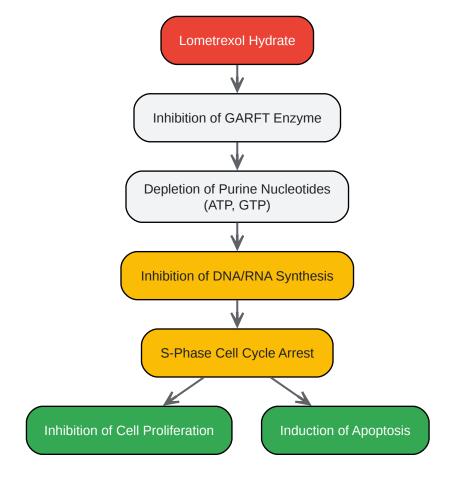




• Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of arrest.







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